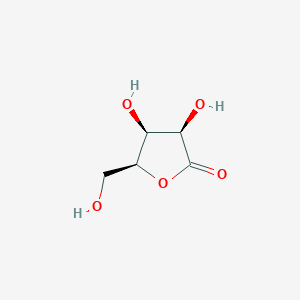

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.

科学的研究の応用

Application in Plant Science

In the field of Plant Science , L-Lyxono-1,4-lactone has been found in the floral nectar of Mucuna sempervirens, a perennial woody vine native to China . The nectar components include water, sugars, amino acids, vitamins, and proteins . A protein, MsGulLO, was detected in the nectar, which showed weak oxidase activity with L-Lyxono-1,4-lactone as a substrate . This protein is suggested to function in hydrogen peroxide generation in nectar .

Application in Biochemistry

In Biochemistry , two proteins, MS53_0025 and MAG_6390, have been found to be lactonases that hydrolyze D-xylono-1,4-lactone-5-phosphate . These proteins were identified through docking screens of metabolite and focused carbohydrate libraries, gene context, and structural similarity to other enzymes .

Application in Microbiology

In Microbiology , L-Lyxono-1,4-lactone has been found to be utilized by the halophilic archaeon Haloferax volcanii as a carbon and energy source .

Application in Therapeutics

L-Ascorbic acid, also known as vitamin C, has multiple applications as a therapeutic for human health . It is used in the treatment of common cold, wound healing, and cancer; it is also the vitamin that prevents scurvy . L-Lyxono-1,4-lactone plays a role in the biosynthesis of ascorbic acid .

Application in Synthesis of Surfactants and Polymers

L-Lyxono-1,4-lactone can be used in the synthesis of surfactants and polymers . Aldonolactones, a group of compounds that includes L-Lyxono-1,4-lactone, are useful chirons in the synthesis of these materials .

Application in Microbial Metabolism

The halophilic archaeon Haloferax volcanii utilizes L-Lyxono-1,4-lactone as a carbon and energy source . This suggests that L-Lyxono-1,4-lactone could have applications in microbial metabolism and biotechnology .

特性

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-PZGQECOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)